Isoquassin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

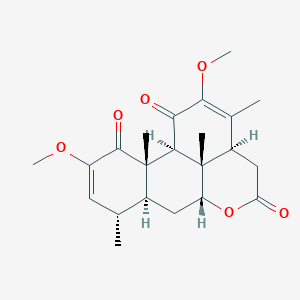

Isoquassin is a natural product belonging to the quassinoid family, which are compounds known for their bitter taste and biological activities. Quassinoids are derived from the oxidative degradation of triterpene derivatives and are primarily found in plants of the Simaroubaceae family .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Isoquassin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Medicinal Applications

Isoquassin has been studied for its potential therapeutic effects, particularly in the following areas:

- Antifertility Activity : Research indicates that this compound exhibits antifertility properties. In animal studies, it has been shown to significantly reduce sperm counts and alter hormone levels, suggesting its potential use in contraceptive formulations . The lowest observed effective dose was 0.1 mg/kg body weight, demonstrating its potency even at minimal concentrations .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, indicating its potential as a natural antimicrobial agent .

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have revealed its ability to induce apoptosis in cancer cell lines. This property positions this compound as a candidate for further research in cancer therapeutics .

Biological Activities

The biological activities of this compound extend beyond its medicinal applications:

- Inhibition of Steroidogenesis : this compound has been observed to inhibit steroid hormone production in vitro, particularly affecting Leydig cells in male rats. This inhibition could be linked to its antifertility effects and warrants further investigation into its mechanism of action .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been associated with reducing oxidative stress markers in neuronal cells, which could have implications for neurodegenerative disease management .

Pharmacological Insights

This compound's pharmacological profile is still under exploration, but several insights have emerged:

- Mechanism of Action : The exact mechanism by which this compound exerts its effects is not fully understood. However, it is believed to interact with specific cellular pathways involved in hormone regulation and apoptosis .

- Synergistic Effects with Other Compounds : There is evidence suggesting that this compound may enhance the efficacy of other pharmacological agents when used in combination. This synergism could be beneficial in developing multi-target therapies for complex diseases like cancer or hormonal disorders .

Case Studies and Research Findings

Several case studies highlight the applications and effects of this compound:

Mécanisme D'action

The mechanism of action of isoquassin involves several molecular targets and pathways. It has been proposed to inhibit phosphoribosyl pyrophosphate aminotransferase, a key enzyme in the de novo purine synthesis pathway . This compound also affects mitochondrial membrane depolarization, activates caspase-3, and alters microtubules, leading to its anticancer and antimalarial effects .

Comparaison Avec Des Composés Similaires

Isoquassin is part of the quassinoid family, which includes compounds like quassin, neoquassin, and glaucarubine . Compared to these similar compounds, this compound has unique structural features and biological activities. For example, while quassin and neoquassin are also known for their bitter taste and medicinal properties, this compound has shown distinct anticancer and antimalarial activities . Other similar compounds include eurycomalactone and samaderolactone, which share structural similarities but differ in their specific biological effects .

Propriétés

Numéro CAS |

21293-20-9 |

|---|---|

Formule moléculaire |

C22H28O6 |

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

(1S,2S,6S,7S,9R,13S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione |

InChI |

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13-,15-,19+,21-,22+/m1/s1 |

Clé InChI |

IOSXSVZRTUWBHC-NYWUXZQNSA-N |

SMILES isomérique |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@H]4CC(=O)O3)C)OC)C)C)OC |

SMILES canonique |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.